molecular formula C30H42N4O4 B13903368 Des-3-pyridylmethyl Indinavir

Des-3-pyridylmethyl Indinavir

Cat. No.: B13903368
M. Wt: 522.7 g/mol
InChI Key: MKMGKCALCCOODL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Des-3-pyridylmethyl Indinavir is a derivative of Indinavir, a well-known protease inhibitor used in the treatment of HIV. This compound is characterized by the absence of the pyridylmethyl group in its structure, which differentiates it from its parent compound, Indinavir. The molecular formula of this compound is C30H42N4O4, and it has a molecular weight of 538.68 g/mol .

Preparation Methods

The synthesis of Des-3-pyridylmethyl Indinavir involves several steps, starting from the basic structure of Indinavir. The synthetic route typically includes the removal of the pyridylmethyl group from Indinavir under specific reaction conditions. This process may involve the use of reagents such as potassium hydrogen phosphate, glycerol, EDTA, DTT, and NaCl . The industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Des-3-pyridylmethyl Indinavir undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Des-3-pyridylmethyl Indinavir has several scientific research applications:

Mechanism of Action

The mechanism of action of Des-3-pyridylmethyl Indinavir is similar to that of Indinavir. It inhibits the HIV viral protease enzyme, preventing the cleavage of the gag-pol polyprotein. This inhibition results in the formation of noninfectious, immature viral particles, thereby reducing the viral load in patients . The molecular targets include the active site of the HIV protease enzyme, and the pathways involved are those related to viral replication and maturation.

Comparison with Similar Compounds

Des-3-pyridylmethyl Indinavir can be compared with other protease inhibitors such as:

    Indinavir: The parent compound, which includes the pyridylmethyl group.

    Ritonavir: Another protease inhibitor with a different structure and mechanism.

    Saquinavir: A protease inhibitor with a similar function but different chemical structure.

The uniqueness of this compound lies in its modified structure, which may offer different pharmacokinetic properties and potentially reduced side effects compared to its parent compound .

Properties

IUPAC Name

1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butylpiperazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42N4O4/c1-30(2,3)33-29(38)25-18-31-13-14-34(25)19-23(35)16-22(15-20-9-5-4-6-10-20)28(37)32-27-24-12-8-7-11-21(24)17-26(27)36/h4-12,22-23,25-27,31,35-36H,13-19H2,1-3H3,(H,32,37)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMGKCALCCOODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CNCCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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